molecular formula C11H20FN3O B1478817 (4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2028576-53-4

(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1478817
CAS No.: 2028576-53-4
M. Wt: 229.29 g/mol
InChI Key: NOFNDDPJCOFLDB-UHFFFAOYSA-N
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Description

(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C11H20FN3O and its molecular weight is 229.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding Affinity and Selectivity

  • D2-like Receptors Interaction : Arylcycloalkylamines, including phenyl piperidines and piperazines, with arylalkyl substituents, show improved potency and selectivity at D2-like receptors. The study by Sikazwe et al. (2009) on synthesized agents emphasizes the role of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles in enhancing selectivity and potency for D2-like receptors. Although specific effects of arylalkyl moieties are unpredictable, the composite structure significantly influences receptor selectivity and potency (Sikazwe et al., 2009).

Therapeutic Potential in Psychotic and Mood Disorders

  • Lurasidone Development : Lurasidone, a novel antipsychotic with a benzisothiazole structure, shows a distinctive pharmacodynamic profile. It has proven efficacy and safety in the treatment of psychotic and major affective disorders, with regulatory approval for schizophrenia treatment. Its unique efficacy in acute bipolar depression is highlighted, despite inconsistencies in combination therapy outcomes for bipolar disorder. The review by Pompili et al. (2018) suggests its effectiveness and tolerability, emphasizing the need for further long-term studies (Pompili et al., 2018).

Anti-tuberculosis Activity

  • Macozinone for TB Treatment : Macozinone, undergoing clinical studies for tuberculosis (TB) treatment, targets decaprenylphosphoryl ribose oxidase DprE1, crucial in the synthesis of Mycobacterium tuberculosis cell wall arabinan polymers. Makarov and Mikušová (2020) provide an optimistic outlook on its development towards efficient TB drug regimens, based on pilot clinical study results (Makarov & Mikušová, 2020).

Chemical Synthesis and Drug Design

  • Piperazine Derivatives in Drug Design : Piperazine derivatives play a significant role in rational drug design due to their presence in a wide range of therapeutic agents. The review by Rathi et al. (2016) discusses the versatility of piperazine as a scaffold in molecular designs, revealing its broad potential in pharmacophore development. Modifications to the piperazine nucleus can significantly affect the pharmacokinetic and pharmacodynamic properties of resultant molecules, indicating its flexibility as a building block for drug discovery (Rathi et al., 2016).

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FN3O/c12-2-4-14-5-7-15(8-6-14)11(16)10-1-3-13-9-10/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFNDDPJCOFLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCN(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone
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(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone
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(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone
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(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone
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(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone

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